S-methyl 4,4,4-trifluoro-3-oxobutanethioate
Description
Properties
IUPAC Name |
S-methyl 4,4,4-trifluoro-3-oxobutanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2S/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWRFAUEDCFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391411 | |
| Record name | SBB058285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118528-85-1 | |
| Record name | SBB058285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Methyl 4,4,4-trifluoro-1-thioacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thioesterification with Methanethiol
The acid chloride intermediate reacts with methanethiol at ≤-10°C to yield TMTFAA. Post-reaction, the mixture is warmed to room temperature and distilled under reduced pressure (73 torr) to isolate the product (boiling point: 78°–80°C).
| Parameter | Value |
|---|---|
| Thiol | Methanethiol |
| Temperature | ≤-10°C during addition |
| Purification | Vacuum distillation |
| Yield | High purity (GC/MS confirmed) |
This method’s efficiency is attributed to the avoidance of intermediate isolation and the use of distillation for purification.
| Parameter | Value |
|---|---|
| Catalyst | Sodium ethoxide |
| Solvent | Hexane, THF, or MTBE |
| Temperature | 5°C–65°C |
| Yield | >90% (for ethyl ester) |
Challenges include the nucleophilicity of methanethiol versus ethyl acetate and potential side reactions.
| Solvent | Dispersibility | Yield Improvement |
|---|---|---|
| Acetonitrile | High | 15%–20% |
| Dichloromethane | Moderate | — |
| Toluene | Low | — |
Comparative Analysis of Methods
Efficiency and Scalability
The two-step method is industrially favored due to its simplicity and high purity. In contrast, Claisen-based routes require catalyst recovery and solvent recycling, increasing complexity.
Mechanistic Insights and Side Reactions
Thioesterification Mechanism
The reaction proceeds via nucleophilic acyl substitution, where methanethiol attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride.
Competing Pathways
-
Hydrolysis : Moisture leads to carboxylic acid formation, necessitating anhydrous conditions.
-
Over-Addition : Excess methanethiol may reduce ketone functionality, though the electron-withdrawing trifluoromethyl group mitigates this.
Industrial-Scale Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
S-methyl 4,4,4-trifluoro-3-oxobutanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .
Scientific Research Applications
Organic Synthesis
S-methyl 4,4,4-trifluoro-3-oxobutanethioate serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules due to its ability to undergo various chemical reactions:
- Oxidation: Can be oxidized to form sulfoxides and sulfones.
- Reduction: Reduction reactions convert the thioester group to a thiol group.
- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Table 1: Reaction Types and Conditions
| Reaction Type | Major Products | Common Reagents | Conditions |
|---|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide | Controlled temperature |
| Reduction | Thiols | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Substituted derivatives | Sodium methoxide | Controlled pH |
Biological Studies
In biological research, this compound is used to investigate enzyme mechanisms and protein interactions. Its trifluoromethyl group enhances binding affinity to biological targets, facilitating studies on inhibition or modulation of enzyme activity.
Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound's structural features allowed for strong interactions with the enzyme's active site, leading to significant alterations in enzymatic activity.
Industrial Applications
In the industrial sector, this compound is utilized for the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with enhanced performance characteristics.
Table 2: Industrial Uses
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in chemical synthesis |
| Material Science | Development of new polymers and coatings |
Mechanism of Action
The mechanism of action of S-methyl 4,4,4-trifluoro-3-oxobutanethioate involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The thioester group can undergo hydrolysis, releasing active thiol species that further interact with biological molecules .
Comparison with Similar Compounds
Ethyl 4,4,4-Trifluoro-2-methyl-3-oxobutanoate
- Structure : Ethyl ester derivative with a branched methyl group at the 2-position (C₇H₉F₃O₃; MW 198.14) .
- Key Differences: Replaces the thioester (-SMe) with an oxygen-based ethyl ester (-OEt).
- Applications : Used as a fluorinated building block in pharmaceuticals and fine chemicals. The ethyl ester group improves lipophilicity compared to TMTFAA, enhancing membrane permeability in biological systems .
Methyl 3-Oxobutanoate (Methyl Acetoacetate)
- Structure: Non-fluorinated analog with a methyl ester and acetyl group (C₅H₈O₃; MW 116.11) .
- Key Differences: Absence of fluorine atoms results in lower thermal and chemical stability. Higher susceptibility to keto-enol tautomerism and hydrolysis.
- Applications : Widely used as a solvent, flavoring agent, and precursor in organic synthesis. Its lack of fluorine limits its utility in environments requiring oxidative resistance .
Methyl 4-(3,4-Difluorophenyl)-3-oxobutanoate
- Structure : Aryl-substituted derivative with a 3,4-difluorophenyl group (C₁₁H₁₀F₂O₃; MW 252.19) .
- Key Differences :
- Incorporation of an aromatic ring introduces π-π stacking interactions , enhancing binding affinity in pharmaceutical targets.
- The difluoro substituent on the phenyl ring modulates electronic effects, altering reactivity compared to TMTFAA.
- Applications : High-purity reference material for drug development, particularly in synthesizing diabetes therapeutics like sitagliptin .
Butanethioic Acid, S-Methyl Ester
- Structure : Simpler thioester lacking the trifluoro and oxo groups (C₅H₁₀OS; MW 118.20) .
- Key Differences: Non-fluorinated and lacks the ketone functionality, reducing electrophilicity. Volatile sulfur compound associated with undesirable aromas in overripe fruits.
- Applications: Limited to niche roles in flavor chemistry due to its sensory impact .
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Fluorination Effects: The trifluoro group in TMTFAA significantly enhances resistance to metabolic degradation compared to non-fluorinated analogs like methyl 3-oxobutanoate. This property is critical in herbicide formulations requiring environmental persistence .
- Thioester vs. Ester Reactivity: The thioester group in TMTFAA increases nucleophilic susceptibility at the carbonyl carbon, facilitating reactions with amines or thiols in agrochemical synthesis. Oxygen-based esters (e.g., ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate) exhibit slower reaction kinetics due to lower electrophilicity .
- Aromatic vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., methyl 4-(3,4-difluorophenyl)-3-oxobutanoate) demonstrate enhanced binding to biological targets via aromatic interactions, a feature absent in TMTFAA .
Biological Activity
S-Methyl 4,4,4-trifluoro-3-oxobutanethioate (CAS No. 83643-84-9) is a compound of increasing interest due to its potential applications in medicinal chemistry and agricultural science. This article explores its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 170.09 g/mol |
| CAS Number | 83643-84-9 |
| Boiling Point | 117°C to 118°C |
| Density | 1.34 g/cm³ |
Synthesis and Applications
This compound is primarily used as a drug intermediate and a catalyst in various organic reactions such as cyclization and oxidation processes . Its trifluoromethyl group enhances its reactivity and biological activity, making it valuable in synthesizing more complex molecules.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl ketones can inhibit the growth of various bacteria and fungi. The introduction of the thioate group in this compound may enhance this activity through increased lipophilicity and membrane permeability .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further studies on its interactions with metabolic pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several trifluoromethyl-containing compounds against E. coli and Staphylococcus aureus. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential for development as an anticancer agent .
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological properties:
- Enhanced Antimicrobial Activity : Modifications to the thioate group have been shown to improve antimicrobial efficacy against resistant strains .
- Synergistic Effects : Combinations of this compound with other antimicrobial agents have demonstrated synergistic effects, leading to lower effective doses required for therapeutic efficacy .
Q & A
Q. What models explain the intracellular accumulation and retention of this compound in cellular studies?
- Methodological Answer : A "re-binding" model (as proposed for maytansinoids in ) suggests weak but high-avidity interactions with abundant intracellular targets (e.g., tubulin dimers). Liposome assays with encapsulated tubulin simulate intracellular environments, demonstrating concentration-dependent retention via fluorescence quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
